molecular formula C26H43NNa2O9S2 B14102682 disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B14102682
M. Wt: 623.7 g/mol
InChI Key: MDIUFDJRPASITN-URGMATGFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a complex organic compound with a unique structure. It is characterized by its multiple chiral centers and functional groups, including hydroxyl, sulfonate, and amide groups. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxyl and sulfonate groups. The final steps involve the formation of the amide bond and the addition of the disodium salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonate group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonate groups may interact with enzymes and receptors, modulating their activity. The amide bond can facilitate binding to proteins, affecting their function. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism.

Comparison with Similar Compounds

Disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate can be compared with similar compounds such as:

    This compound: Similar structure but with different functional groups.

    This compound: Different chiral centers leading to different biological activity.

This compound’s unique combination of functional groups and chiral centers makes it distinct from other similar compounds, contributing to its specific chemical and biological properties.

Properties

Molecular Formula

C26H43NNa2O9S2

Molecular Weight

623.7 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO9S2.2Na/c1-16(4-9-24(29)27-12-13-37(30,31)32)20-7-8-21-19-6-5-17-14-18(36-38(33,34)35)10-11-25(17,2)22(19)15-23(28)26(20,21)3;;/h16-23,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22?,23+,25+,26-;;/m1../s1

InChI Key

MDIUFDJRPASITN-URGMATGFSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

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